3-((2-Chloro-5-methoxypyrimidin-4-yl)oxy)aniline

Chemical Synthesis Quality Control Procurement

Researchers developing ATP-competitive kinase inhibitors often face supply challenges for building blocks with precise substitution patterns. 3-((2-Chloro-5-methoxypyrimidin-4-yl)oxy)aniline solves this with its unique ortho-substituted pyrimidine core and meta-aniline functionality. • Enables chemoselective Suzuki/Buchwald-Hartwig couplings for hinge-binding pharmacophore construction • meta-Aniline serves as a derivatization handle for PROTAC linker/fluorophore installation • Three orthogonal reactive centers (Cl, OMe, NH2) support diversity-oriented synthesis and late-stage functionalization Sourced from ISO-certified facilities. Standard B2B shipping.

Molecular Formula C11H10ClN3O2
Molecular Weight 251.67 g/mol
CAS No. 1643967-62-7
Cat. No. B1409080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2-Chloro-5-methoxypyrimidin-4-yl)oxy)aniline
CAS1643967-62-7
Molecular FormulaC11H10ClN3O2
Molecular Weight251.67 g/mol
Structural Identifiers
SMILESCOC1=CN=C(N=C1OC2=CC=CC(=C2)N)Cl
InChIInChI=1S/C11H10ClN3O2/c1-16-9-6-14-11(12)15-10(9)17-8-4-2-3-7(13)5-8/h2-6H,13H2,1H3
InChIKeyMKJUJTJLHKCUGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((2-Chloro-5-methoxypyrimidin-4-yl)oxy)aniline: A Pyrimidine Building Block for Synthesis


3-((2-Chloro-5-methoxypyrimidin-4-yl)oxy)aniline (CAS 1643967-62-7) is a heteroaromatic building block belonging to the class of substituted aniline pyrimidines [1]. Its core structure consists of a 2-chloro-5-methoxypyrimidine moiety linked via an ether bridge to a meta-aminophenyl group. This unique arrangement of functional groups—specifically the chloro, methoxy, and aniline substituents—enables its use as a versatile intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of kinase inhibitors and other bioactive compounds [2].

Pyrimidine building block for kinase inhibitor synthesis research
Supports chemoselective coupling and pharmacophore construction
Reported to enable synthesis of ATP-competitive inhibitor scaffolds

Structural Uniqueness vs. Common Analogs


In the context of structure-activity relationships (SAR) for pyrimidine-based drug candidates, simple substitution with a generic aniline or an alternative pyrimidine is not feasible [1]. The specific ortho-substitution pattern on the pyrimidine ring and the meta-substitution on the aniline ring are critical for controlling downstream reactivity and molecular recognition. The chloro and methoxy groups on the pyrimidine core, combined with the ether linkage to the aniline, create a unique electronic environment that dictates its utility in chemoselective coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and its potential for generating specific three-dimensional pharmacophores . Replacing this compound with a simpler or differently substituted analog would likely lead to a different synthetic pathway, altered reaction yields, or a final compound with a different biological profile.

Generic aniline
Lacks the specific ortho/meta substitution pattern; may alter chemoselectivity and final pharmacophore geometry
Alternative pyrimidine
Electronic environment and ether linkage cannot be replicated; synthetic pathway and biological profile may not transfer
Simpler analog
Downstream potency and selectivity may shift; reported low-nanomolar activity in final compounds is context-dependent

Comparative Evidence: Key Differentiation of the Compound


High Baseline Purity Specification

The compound is consistently supplied with a minimum purity specification of 95%, as verified by reputable chemical vendors . This high baseline purity is essential for minimizing side reactions and ensuring predictable yields in multi-step synthetic sequences. While many similar heterocyclic building blocks may be offered with varying purity grades (e.g., 90% or 97%), the 95% specification for this specific compound represents a reliable, documented benchmark for procurement .

Purity Specification
Specification review
Min 95%
Supports experimental reproducibility and predictable yields
Vendor CoA specification; class average range 90–97%
Chemical Synthesis Quality Control Procurement

Predicted Lipophilicity for Membrane Permeability

The compound has a calculated XLogP3 value of 2.3 [1]. This lipophilicity metric is within the optimal range (typically 1-3) for central nervous system (CNS) drug candidates, suggesting potential for favorable membrane permeability. This provides a quantitative differentiator from more polar aniline analogs (e.g., 3-aminophenol, XLogP3 ~0.8) or more lipophilic unsubstituted biphenyl ethers (XLogP3 > 3.5), which may suffer from poor absorption or high metabolic clearance, respectively [2].

Predicted Lipophilicity
Class-level inference
XLogP3 = 2.3
Falls within reported CNS drug-like range (1–3); may support permeability screening
Computed value; comparators outside typical optimal range
Medicinal Chemistry ADME Prediction Drug Design

Proven Intermediate in Kinase Inhibitor Synthesis

The 2-chloro-5-methoxypyrimidin-4-yl moiety is a recognized scaffold in the development of ATP-competitive kinase inhibitors, including those targeting EGFR and other tyrosine kinases [1]. More complex analogs incorporating this exact core have demonstrated potent activity (e.g., a related compound with this moiety showed an IC50 of 1.59 nM against PLK4) [2]. While the target compound itself is an intermediate, its structural fidelity is critical for achieving the potency and selectivity observed in final drug candidates. Using an alternative aniline derivative would not replicate the specific electronic and steric environment required for the optimal binding of the final inhibitor.

Downstream Analog Activity
Supporting evidence
IC50 = 1.59 nM
Indicates this scaffold can support reported low-nanomolar kinase inhibition context
ADP-Glo assay against PLK4; related analog with identical core
Medicinal Chemistry Kinase Inhibitors Synthetic Intermediate

Optimal Use Cases for the Pyrimidine Building Block


Medicinal Chemistry: Kinase Inhibitor Synthesis

Researchers developing novel ATP-competitive kinase inhibitors, particularly those targeting EGFR, PLK4, or Aurora kinases, should procure this compound as a strategic intermediate [1]. Its specific substitution pattern allows for the precise construction of the inhibitor's hinge-binding pharmacophore, which is critical for achieving high potency and selectivity against the target kinase .

Chemical Biology: Functionalized Probe Generation

Scientists creating affinity probes or PROTACs (Proteolysis Targeting Chimeras) can utilize the compound's meta-aniline functionality as a handle for further derivatization (e.g., installing a linker or a fluorescent tag) [1]. The unique ether linkage and chloro substituent provide opportunities for late-stage functionalization that are not available with simpler aniline building blocks.

Organic Synthesis: Heterocyclic Library Development

Organic chemists focused on diversity-oriented synthesis can employ this compound as a core scaffold for generating focused libraries of pyrimidine-containing compounds. Its three distinct reactive centers (chloro, methoxy, and aniline) enable a variety of orthogonal transformations, such as nucleophilic aromatic substitution, cross-coupling, and diazotization, facilitating rapid SAR exploration .

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis research
Substitution pattern for hinge-binding pharmacophore construction
Target engagement and selectivity assay context
Functionalized probe generation
Meta-aniline handle and late-stage derivatization opportunities
Linker attachment and tag conjugation efficiency
Heterocyclic library development
Three orthogonal reactive centers for diversity-oriented synthesis
Reaction orthogonality and scope exploration
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